2,3-Dichloro-1,3-butadiene 2,3-Dichloro-1,3-butadiene
Brand Name: Vulcanchem
CAS No.: 1653-19-6
VCID: VC21233279
InChI: InChI=1S/C4H4Cl2/c1-3(5)4(2)6/h1-2H2
SMILES: C=C(C(=C)Cl)Cl
Molecular Formula: C4H4Cl2
Molecular Weight: 122.98 g/mol

2,3-Dichloro-1,3-butadiene

CAS No.: 1653-19-6

Cat. No.: VC21233279

Molecular Formula: C4H4Cl2

Molecular Weight: 122.98 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dichloro-1,3-butadiene - 1653-19-6

Specification

CAS No. 1653-19-6
Molecular Formula C4H4Cl2
Molecular Weight 122.98 g/mol
IUPAC Name 2,3-dichlorobuta-1,3-diene
Standard InChI InChI=1S/C4H4Cl2/c1-3(5)4(2)6/h1-2H2
Standard InChI Key LIFLRQVHKGGNSG-UHFFFAOYSA-N
SMILES C=C(C(=C)Cl)Cl
Canonical SMILES C=C(C(=C)Cl)Cl
Boiling Point 98.0 °C

Introduction

Chemical Structure and Properties

2,3-Dichloro-1,3-butadiene is a chlorinated diene with two chlorine atoms positioned at the 2 and 3 carbon positions of the butadiene skeleton. Its structure features two double bonds with terminal methylene groups and internal chlorine-substituted carbons.

Molecular Identification

The compound possesses distinct molecular characteristics that define its chemical identity and behavior in various reactions. The primary identifiers and structural parameters are summarized in Table 1.

Table 1: Molecular Identification Parameters of 2,3-Dichloro-1,3-butadiene

ParameterValue
Chemical Name2,3-Dichloro-1,3-butadiene
Molecular FormulaC₄H₄Cl₂
CAS Number1653-19-6
Systematic Name2,3-dichlorobuta-1,3-diene
InChIInChI=1S/C4H4Cl2/c1-3(5)4(2)6/h1-2H2
SMILESClC(=C)C(=C)Cl

The molecule contains four carbon atoms arranged in a linear chain with chlorine atoms attached to the middle carbons, creating a unique electronic and steric environment for chemical reactions .

Physicochemical Properties

The physical and chemical properties of 2,3-dichloro-1,3-butadiene are critical determinants of its behavior in various applications and reactions. These properties influence its handling, storage requirements, and reactivity patterns.

Table 2: Physicochemical Properties of 2,3-Dichloro-1,3-butadiene

PropertyValue
Molecular Weight122.981 g/mol
Exact Mass121.969 Da
LogP2.49140
Vapor Pressure46.7 mmHg at 25°C
Boiling Point42-45°C at 100 mm Hg
Azeotropic Boiling Point79°C (with water)

The compound exhibits moderate lipophilicity as indicated by its LogP value, suggesting a tendency to partition into organic phases rather than aqueous environments . Its relatively high vapor pressure indicates significant volatility at room temperature, an important consideration for handling and storage procedures .

Synthesis and Production Methods

The industrial production of 2,3-dichloro-1,3-butadiene primarily relies on established chemical processes that have been optimized for commercial-scale manufacturing.

Dehydrochlorination Method

The most documented synthesis approach involves the dehydrochlorination of 1,2,3,4-tetrachlorobutane. This process was detailed in a patent that described an efficient method for selective dehydrochlorination.

The reaction proceeds through the following pathway:

  • 1,2,3,4-tetrachlorobutane undergoes initial dehydrochlorination

  • Intermediate trichlorobutenes are formed (2,3,4-trichloro-1-butene and 1,2,4-trichloro-2-butene)

  • Further dehydrochlorination yields 2,3-dichloro-1,3-butadiene

The reaction is typically carried out by refluxing 1,2,3,4-tetrachlorobutane in an aqueous lime slurry until the reaction temperature approaches 81°C, at which point the desired product can be collected as condensate .

Process Optimization

The patented process emphasizes the importance of selective dehydrochlorination to maximize yield and purity. The key process parameters include:

  • Use of a lime slurry as the dehydrochlorination agent

  • Careful temperature monitoring throughout the reaction

  • Fractional distillation to separate the 2,3-dichloro-1,3-butadiene (b.p. 42-45°C at 100 mm) from higher-boiling byproducts

  • Potential use of polymerization inhibitors during the process

This selective approach helps minimize the formation of isomeric dichlorobutadienes that have similar boiling points and would be difficult to separate from the desired product .

Applications and Reactions

2,3-Dichloro-1,3-butadiene serves as a valuable building block in organic synthesis, particularly for preparing more complex diene systems.

Cross-Coupling Applications

One significant application is in the synthesis of 2,3-diaryl-1,3-butadienes through nickel-catalyzed cross-coupling reactions. These reactions have been demonstrated to proceed with good yields using various aryl Grignard reagents .

Table 3: Cross-Coupling Reactions of 2,3-Dichloro-1,3-butadiene

Aryl GroupConditionsProductYield
2-ThienylNi(II)-catalyzed, ArMgBr2,3-di(2-thienyl)-1,3-butadieneGood
PhenylNi(II)-catalyzed, ArMgBr2,3-diphenyl-1,3-butadieneGood
4-DodecyloxyphenylNi(II)-catalyzed, ArMgBr2,3-di(4-dodecyloxyphenyl)-1,3-butadieneGood
4-FluorophenylNi(II)-catalyzed, ArMgBr2,3-di(4-fluorophenyl)-1,3-butadieneGood

These cross-coupling reactions highlight the utility of 2,3-dichloro-1,3-butadiene as an industrially available starting material for accessing functionalized dienes with potential applications in materials science and synthetic chemistry .

Structural Advantages

The unique structure of 2,3-dichloro-1,3-butadiene, with its vicinal dichlorination pattern, enables selective functionalization reactions that would be challenging to achieve through other synthetic routes. The positions of the chlorine atoms allow for regioselective substitution reactions, making it valuable in the preparation of asymmetrically substituted dienes .

Comparative Analysis

To better understand 2,3-dichloro-1,3-butadiene's place among related compounds, it's instructive to compare it with structural analogs such as 1,4-dichloro-2,3-dimethyl-1,3-butadiene.

Structural Comparison

While 2,3-dichloro-1,3-butadiene has chlorine atoms at the internal positions, other dihalogenated butadienes exhibit different substitution patterns. For instance, 1,4-dichloro-2,3-dimethyl-1,3-butadiene has chlorine atoms at the terminal positions and methyl groups at the internal positions .

Table 4: Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightSubstitution Pattern
2,3-Dichloro-1,3-butadieneC₄H₄Cl₂122.981 g/molInternal dichlorination (positions 2,3)
1,4-Dichloro-2,3-dimethyl-1,3-butadieneC₆H₈Cl₂151.03 g/molTerminal dichlorination with internal dimethylation

These structural differences significantly impact chemical reactivity patterns, physical properties, and potential applications of the respective compounds .

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